molecular formula C9H7NO2 B077419 1-Hydroxy-2(1H)-quinolinone CAS No. 10285-97-9

1-Hydroxy-2(1H)-quinolinone

Cat. No.: B077419
CAS No.: 10285-97-9
M. Wt: 161.16 g/mol
InChI Key: NFNIRGPPIRJASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2(1H)-quinolinone is a prominent metal-chelating agent and a key structural motif in medicinal and materials chemistry research. Its primary research value lies in its high affinity for binding divalent metal cations, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), forming stable complexes. This property makes it an invaluable biochemical tool for investigating metal-mediated processes, including the role of transition metals in oxidative stress, neurodegenerative pathways (e.g., in Alzheimer's and Parkinson's disease models), and inflammatory responses. Researchers utilize this compound to chelate and sequester metals in enzymatic assays to elucidate metal-dependent enzyme mechanisms or to develop novel antioxidant strategies. Furthermore, its structure serves as a privileged scaffold in the design and synthesis of potential therapeutic agents with purported antibacterial, antifungal, and anticancer activities. Beyond biomedical applications, this compound and its derivatives are explored in materials science for the development of fluorescent sensors and organic electronic materials due to their tunable photophysical properties. This product is intended for research applications by qualified laboratory professionals. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure batch-to-batch consistency and purity for reliable and reproducible experimental results.

Properties

IUPAC Name

1-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNIRGPPIRJASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206723
Record name 1-Hydroxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-57-1
Record name 1-Hydroxy-2(1H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinolinol 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Hydroxy-2(1H)-quinolinone

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a strong acid catalyst and a powerful dehydrating agent. Its application in the synthesis of quinolinone structures is well-documented, particularly for intramolecular acylation reactions like the Friedel-Crafts reaction.

In a common approach, an N-aryl derivative of a β-ketoamide or a malonic acid derivative can undergo cyclization in the presence of PPA. For instance, the intramolecular cyclization of malonic acid monophenylamide derivatives can be effectively promoted by heating with PPA. The reaction proceeds through the generation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic attack on the activated phenyl ring, followed by dehydration to yield the bicyclic quinolinone system. The high viscosity of PPA often requires elevated reaction temperatures to ensure a homogeneous reaction mixture.

Table 1: PPA-Mediated Cyclization Conditions

Precursor Type Reagent Temperature Outcome
Malonic Acid Monophenylamide PPA 140°C Intramolecular Cyclization

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid (typically 7.7 wt%), serves as a potent alternative to PPA. It offers significant practical advantages, including lower viscosity, which allows for easier handling and improved reaction homogeneity at lower temperatures. These properties often lead to cleaner reactions and higher yields.

Similar to PPA, Eaton's reagent facilitates the intramolecular cyclization of precursors such as malonic acid monophenyl amides to form the quinolinone ring. The mechanism is analogous, involving acid-catalyzed electrophilic acylation of the aromatic ring. The use of Eaton's reagent can be particularly advantageous for substrates that are sensitive to the harsh, high-temperature conditions often required when using PPA.

Table 2: Comparison of PPA and Eaton's Reagent in Cyclization

Reagent Key Advantage Typical Temperature Common Use
Polyphosphoric Acid (PPA) Strong dehydrating agent High (>100°C) Synthesis of various heterocycles

The synthesis of the this compound ring can also be achieved through base-catalyzed intramolecular cyclization. This approach relies on the generation of a nucleophile within the precursor molecule, which then attacks an internal electrophilic center to form the heterocyclic ring. A classic example of this type of reaction is the Dieckmann condensation. masterorganicchemistry.com

For the formation of a this compound, a suitable precursor would be an ester derivative of an N-(2-acylphenyl)hydroxamic acid, such as methyl 2-(N-hydroxyacetamido)benzoate. In the presence of a strong base, like sodium ethoxide, a carbanion is formed at the carbon alpha to the ester group. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the hydroxamic acid amide group. The subsequent intramolecular cyclization and elimination of the alcohol (e.g., methanol) results in the formation of the six-membered pyridone ring, yielding the this compound derivative. This method provides a powerful route for constructing the ring system under basic conditions, offering an alternative to acid-catalyzed methods.

A versatile and widely used strategy for the synthesis of quinolinone derivatives involves the reductive cyclization of ortho-substituted nitroarenes. This domino reaction combines the reduction of a nitro group with a subsequent intramolecular cyclization in a single pot, providing an efficient route to the target heterocycle.

A typical precursor for this synthesis is an ortho-nitro-substituted β-ketoester or a related derivative, such as ethyl 2-(2-nitrophenyl)-3-oxobutanoate. The reaction is initiated by the catalytic hydrogenation of the nitro group. researchgate.net Various reducing systems can be employed, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or transfer hydrogenation agents. Other common reducing agents include metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). mdpi.com

The reduction of the nitro group can proceed to either the hydroxylamine (B1172632) or the amine stage. The resulting intermediate, possessing a nucleophilic nitrogen atom, is positioned in close proximity to an electrophilic carbonyl group. This arrangement facilitates a spontaneous or acid/base-catalyzed intramolecular cyclization. The subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic this compound ring system. researchgate.net This methodology is valued for its efficiency and the ready availability of substituted nitroaromatic starting materials.

Table 3: Common Reducing Agents for Reductive Cyclization

Reducing System Precursor Type Key Feature
H₂, Pd/C o-Nitro-β-ketoester Catalytic hydrogenation
Fe/AcOH o-Nitrobenzaldehyde derivatives Dissolving metal reduction, mild conditions
SnCl₂, HCl o-Nitrophenyl propargyl alcohols Versatile for various functional groups

Oxidation-Mediated Synthesis Strategies

Oxidation plays a crucial role in the synthesis of the this compound scaffold, primarily through the N-oxidation of a pre-formed quinolone ring system. A common strategy involves the oxidation of 2-alkyl-4(1H)-quinolones. For instance, the synthesis of 2-heptyl-4(1H)-quinolone N-oxide (HQNO) was first achieved through the O-ethoxycarbonyl protection of 2-heptyl-4(1H)-quinolone, followed by N-oxidation using peroxybenzoic acid. uni-konstanz.de

More contemporary methods frequently employ meta-chloroperoxybenzoic acid (mCPBA) for the N-oxidation step after protecting the 4-hydroxy group. This protection is often achieved using O-ethoxycarbonyl or benzyl (B1604629) groups. researchgate.net Subsequent deprotection yields the desired 2-alkyl-4(1H)-quinolone N-oxides. researchgate.net

A novel and environmentally benign approach involves the visible light-mediated photocatalytic synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This reagent-free method is highly atom-economical, proceeds with low catalyst loading, and produces high yields without undesirable by-products, offering a greener alternative to conventional methods. rsc.org

Modifications of the Conrad–Limpach Reaction

The classical Conrad–Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org While this reaction traditionally yields 4-hydroxyquinolines, modifications to the reaction conditions and starting materials have been explored to generate different isomers. The Knorr quinoline (B57606) synthesis, a variation of this reaction conducted at higher temperatures (approximately 140 °C), favors the attack of the aniline (B41778) on the ester group of the β-ketoester, leading to a β-keto acid anilide intermediate that cyclizes to form 2-hydroxyquinolines. wikipedia.org

For the synthesis of N-hydroxy derivatives, the Conrad-Limpach reaction is often employed to construct the core 2-alkyl-4(1H)-quinolone structure, which is then subjected to subsequent N-oxidation as a separate step. researchgate.net For example, the synthesis of various chain-length congeners of 2-alkyl-4(1H)-quinolone N-oxides utilizes the Conrad-Limpach cyclization to form the quinolone core, followed by O-ethoxycarbonyl protection, N-oxidation with mCPBA, and final deprotection. researchgate.net

Knoevenagel Condensation Protocols

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, serves as a versatile tool in the synthesis of quinolinone scaffolds. sigmaaldrich.comwikipedia.org A notable application is the sequential four-component Ugi–Knoevenagel condensation, which provides rapid access to the quinolin-2-(1H)-one framework. rsc.org This one-pot reaction involves an aminophenylketone, an aromatic aldehyde, cyanoacetic acid, and an aliphatic isocyanide, yielding the quinolinone product in moderate to good yields (49–71%). rsc.org While this method has been established for the general quinolin-2(1H)-one structure, its specific adaptation for the synthesis of 1-hydroxy derivatives requires further investigation.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of quinolinone derivatives. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govnih.gov

A one-pot microwave-assisted synthesis of α-chloroketones with anthranilic acid derivatives has been developed for the facile synthesis of a wide range of Pseudomonas Quinolone Signal (PQS) analogues. uni-konstanz.de This methodology has been further optimized for continuous flow reactions, enabling gram-scale synthesis. uni-konstanz.de

Furthermore, a green and efficient method for synthesizing 4-hydroxy-2-quinolone analogues utilizes microwave irradiation in the presence of bismuth chloride (BiCl₃) as a catalyst. nih.gov This approach, which uses β-enaminones as precursors, benefits from a non-corrosive, non-toxic, and low-cost catalyst, aligning with the principles of green chemistry. nih.gov The reactions are typically carried out in ethanol (B145695) and are completed within 5 to 13 minutes, affording moderate to good yields. nih.gov

CatalystSolventTime (min)Yield (%)
BiCl₃Ethanol5-1351-71

Green Chemistry Applications in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogues to minimize environmental impact and enhance safety. A prime example is the BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. nih.gov This method is advantageous due to the use of a non-toxic, inexpensive, and readily available Lewis acid catalyst. nih.gov

Another green approach is the use of nanocatalysts in quinoline synthesis. Nanocatalyzed protocols, often conducted under solvent-free conditions or in environmentally benign solvents like water, offer high efficiency, simple product isolation, and excellent reusability of the catalyst. acs.orgnih.gov For instance, magnetic iron oxide nanoparticles have been employed as a catalyst for the one-pot synthesis of polysubstituted quinolines via Friedlander condensation under solvent-free conditions. acs.org The visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides also represents a significant green advancement, as it avoids the use of harsh reagents and produces minimal waste. rsc.org

Synthesis of Substituted this compound Derivatives

Synthesis of 2-Alkyl-4(1H)-quinolones and N-Oxides

The synthesis of 2-alkyl-4(1H)-quinolone N-oxides, which exist in tautomeric equilibrium with 2-alkyl-1-hydroxy-4(1H)-quinolones, is of significant interest. A direct and operationally simple procedure involves the controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. chemrxiv.orgchemrxiv.orgresearchgate.net This method has been successfully used to prepare the P. aeruginosa metabolite 2-heptyl-4-quinolone-N-oxide (HQNO) and other analogues in good yields and high purity. chemrxiv.orgchemrxiv.org

Another well-established route involves a multi-step sequence starting from the corresponding 2-alkyl-4(1H)-quinolones. This process typically includes:

Protection of the 4-hydroxy group, often with an ethoxycarbonyl group. researchgate.net

N-oxidation of the protected quinolone using an oxidizing agent like mCPBA. researchgate.net

Deprotection to yield the final 2-alkyl-4(1H)-quinolone N-oxide. researchgate.net

A direct synthesis of these N-oxides has also been reported through the condensation of β-ketoesters with o-nitrobenzoyl chloride, followed by hydrolytic decarboxylation and reduction of the nitro group with tin(II) chloride (SnCl₂), which induces direct cyclization to the N-oxide. researchgate.net

PrecursorReagentsProductYield (%)
2-Nitrobenzoyl enamineH₂, Pt catalyst2-Alkyl-4-quinolone N-oxideGood
2-Alkyl-4(1H)-quinolone1. EtO₂CCl 2. mCPBA 3. Base2-Alkyl-4(1H)-quinolone N-oxide-
β-ketoester and o-nitrobenzoyl chloride1. Hydrolysis 2. SnCl₂2-Alkyl-4(1H)-quinolone N-oxide-

Synthesis of Phosphorylated Quinolinones and Related Heterocycles

The introduction of a phosphate (B84403) group into the quinolinone framework can significantly alter its biological and chemical properties. While direct phosphorylation of this compound is not extensively documented, studies on the closely related 4-hydroxy-2(1H)-quinolinone provide valuable insights into potential synthetic pathways.

One notable approach involves the reaction of a derivative of 4-hydroxy-1-methyl-2(1H)-quinolinone with various phosphorus reagents. For instance, the enaminone derivative, 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone, has been shown to react with diethyl phosphite (B83602) in a basic medium to yield a pyranoquinolinylphosphonate. nih.gov This reaction highlights a strategy where the quinolinone core is first functionalized to facilitate a cyclization that incorporates the phosphorus moiety.

Further diversification of phosphorylated quinolinones has been achieved through reactions with other organophosphorus compounds. The same enaminone precursor has been treated with diethyl cyanomethylphosphonate and O,O-diethyl dithiophosphoric acid to produce novel oxopyridinylphosphonates and oaxathiaphosphininyl derivatives, respectively. nih.gov Additionally, the use of a P-phenylphosphonic diamide (B1670390) reagent has led to the formation of diazaphosphininyl and oxazaphosphininyl derivatives in excellent yields. nih.gov These examples underscore the utility of activated quinolinone derivatives in the synthesis of a diverse range of phosphorylated heterocyclic systems.

A summary of these transformations is presented in the table below:

Starting MaterialReagentProduct Type
3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinoneDiethyl phosphitePyranoquinolinylphosphonate
3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinoneDiethyl cyanomethylphosphonateOxopyridinylphosphonate
3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinoneO,O-diethyl dithiophosphoric acidOaxathiaphosphininyl derivative
3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinoneP-phenylphosphonic diamideDiazaphosphininyl/Oxazaphosphininyl derivative

Strategies for Heteroannelated Derivatives

The fusion of additional heterocyclic rings onto the quinolinone framework, known as heteroannelation, is a powerful strategy for creating complex and often biologically active molecules. While specific examples starting directly from this compound are limited in the reviewed literature, the synthesis of such derivatives from related quinolinone precursors offers a clear roadmap.

A common approach involves the use of quinolinone derivatives bearing functional groups that can participate in cyclization reactions. For example, 3-amino-4-hydroxy-2-quinolinone can be acylated with various acid chlorides to form amide intermediates, which can then be cyclized to form fused systems. researchgate.net

Another strategy involves cycloaddition reactions. The copper-catalyzed [3 + 2] cycloaddition of 4-azidoquinolin-2(1H)-ones with bis(prop-2-yn-1-yloxy)naphthalene has been employed to synthesize novel naphthalene-bis-triazole-bis-quinolin-2(1H)-ones. organic-chemistry.org This "click chemistry" approach provides a mild and efficient method for linking quinolinone moieties and forming triazole rings.

Furthermore, intramolecular cyclization of appropriately substituted quinolinones is a key strategy. For instance, the synthesis of ring-fused quinazolinone derivatives has been achieved through a hydroxyalkyl radical-initiated cyclization of alkene-tethered quinazolinones. alfa-chemistry.com While this example involves a quinazolinone core, the principle of intramolecular radical cyclization could potentially be applied to derivatives of this compound.

Advanced Chemical Transformations and Functionalization

Allylation and Benzylation Reactions at Specific Ring Positions

The introduction of allyl and benzyl groups onto the quinolinone scaffold can be achieved through N- and O-alkylation. The regioselectivity of these reactions is often influenced by the reaction conditions and the substitution pattern of the quinolinone ring.

Alkylation of quinolin-2(1H)-one and its C(6) and C(7) substituted derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions typically yields a mixture of N1- and O2-alkylated products, with the N-alkylated product being the major isomer. researchgate.net However, the presence of a substituent at the C(8) position, such as a methoxy, benzyloxy, or chloro group, has been shown to direct the alkylation exclusively to the oxygen atom, yielding only the O2-alkylated product. researchgate.net This suggests that steric hindrance around the nitrogen atom can play a crucial role in determining the outcome of the reaction.

A highly chemoselective O-benzylation of 2-quinolinones has been developed using palladium catalysis. nih.govthieme-connect.de This method provides a valuable alternative to traditional methods that often lead to mixtures of N- and O-benzylated products. The palladium catalyst, in this case, facilitates the selective formation of the O-benzylated product, 2-benzyloxy quinoline, in good yields and with high O:N selectivity. nih.govthieme-connect.de

Propargylation, Allenylation, and Olefination Studies

The introduction of propargyl and allenyl groups provides valuable synthetic handles for further transformations. Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been shown to produce either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the structure of the propargylic alcohol. wikipedia.orgrsc.org These reactions are proposed to proceed through either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure. wikipedia.orgrsc.org

The alkylation of quinolin-2(1H)-ones with propargyl bromide has also been reported, leading to both N- and O-propargylated derivatives. nih.gov These propargylated products can then undergo further reactions, such as halocyclization, to form more complex fused heterocyclic systems. nih.gov

Olefination reactions, such as the Wittig and Julia-Kocienski reactions, provide powerful methods for converting the carbonyl group of the quinolinone into a carbon-carbon double bond. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.comyoutube.comlumenlearning.com The Julia-Kocienski olefination is a modified version of the Julia olefination that offers excellent E-selectivity in the formation of the alkene. alfa-chemistry.comwikipedia.orgorganicreactions.orgorganic-chemistry.orgnih.gov While specific examples of these reactions on this compound are not detailed in the provided search results, these are general and robust methods applicable to a wide range of carbonyl compounds.

Thionation Reactions

The conversion of the carbonyl group of this compound to a thiocarbonyl group can be effectively achieved using Lawesson's reagent. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govresearchgate.netresearchgate.netrsc.orgchemspider.com This reagent is a versatile and efficient thionating agent for a wide variety of carbonyl compounds, including lactams. organic-chemistry.orgnih.govresearchgate.net The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable P=O by-product. organic-chemistry.orgresearchgate.net The reaction is often carried out in a solvent such as toluene (B28343) or THF at elevated temperatures. researchgate.netchemspider.com Microwave irradiation has also been employed to accelerate the thionation of quinolones with Lawesson's reagent, often leading to reduced reaction times and improved yields. organic-chemistry.orgnih.gov

Cascade Annulation Processes for Fused Ring Systems

Cascade, or domino, reactions offer an efficient approach to the synthesis of complex fused ring systems in a single operation. Several cascade annulation processes involving quinolinone scaffolds have been reported.

A palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with hydroxylamine has been developed for the construction of tricyclic quinolin-2(1H)-one scaffolds. researchgate.net This method allows for the rapid assembly of complex molecular architectures from relatively simple starting materials.

Furthermore, an N-heterocyclic carbene (NHC)-catalyzed asymmetric [3 + 3] annulation/ring-opening cascade reaction of 3-hydroxyquinolin-2(1H)-ones with 2-bromoenals has been reported to construct enantioenriched quinoline derivatives. rsc.org This process demonstrates the power of organocatalysis in achieving stereoselective transformations.

Iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones has been shown to produce spirocyclic benzofuran–furocoumarins. nih.gov This reaction proceeds through a Michael addition, iodination, and intramolecular nucleophilic substitution sequence. While this example uses a coumarin (B35378) scaffold, the principles of iodine-mediated cascade reactions could potentially be extended to quinolinone systems.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1-Hydroxy-2(1H)-quinolinone, providing deep insights into its atomic connectivity, regiochemistry, and intramolecular interactions.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the core structure and substitution pattern of quinolinone derivatives. The chemical shifts in ¹H NMR are indicative of the electronic environment of the protons. For quinolinone systems, aromatic protons typically resonate in the downfield region, and their coupling patterns reveal their relative positions on the ring. Similarly, ¹³C NMR provides information on each carbon atom in the molecule.

In a study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, a closely related derivative, the aromatic protons were observed at specific chemical shifts, which is comparable to what would be expected for this compound. For the parent compound, 2(1H)-quinolinone, and its derivatives, detailed ¹H and ¹³C NMR data have been reported, which serve as a foundational reference for assigning the spectra of its hydroxylated analogue.

Table 1: Representative ¹H NMR Chemical Shifts for a Hydroxy-Quinolinone Derivative Note: Data for 4-hydroxy-2(1H)-quinolone in DMSO-d₆. Chemical shifts are given in ppm.

ProtonChemical Shift (ppm)
H-57.83
H-67.51
H-87.30
H-77.16

This table is based on data for a related compound and serves for illustrative purposes.

Table 2: Representative ¹³C NMR Chemical Shifts for a Hydroxy-Quinolinone Derivative Note: Data for 4-hydroxy-2(1H)-quinolone in DMSO-d₆. Chemical shifts are given in ppm.

CarbonChemical Shift (ppm)
C-2163.5
C-4176.4
C-9140.2
C-10115.6
C-5124.2
C-6131.7
C-7115.8
C-8122.2
C-398.6

This table is based on data for a related compound and serves for illustrative purposes.

For more complex molecules or to resolve signal overlap in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, aiding in the unambiguous assignment of ¹H and ¹³C signals. Other 2D techniques like COSY (Correlation Spectroscopy) identify proton-proton coupling networks, further confirming the connectivity of the molecule. While specific 2D NMR studies on this compound are not widely available, the application of these techniques is a standard and powerful method for the structural elucidation of such heterocyclic systems.

The presence of both a hydroxyl (-OH) group and a carbonyl (C=O) group in this compound creates the potential for intramolecular hydrogen bonding. ¹H NMR spectroscopy is a sensitive method for studying such interactions. The chemical shift of the hydroxyl proton is particularly diagnostic; a downfield shift is indicative of its involvement in a hydrogen bond. The strength of the hydrogen bond can be inferred from the magnitude of this downfield shift. Furthermore, the temperature dependence of the hydroxyl proton's chemical shift can provide additional evidence for intramolecular hydrogen bonding, as these bonds are generally less affected by temperature changes compared to intermolecular hydrogen bonds. Studies on related systems with intramolecular hydrogen bonds, such as those involving NH donors, have also utilized deuterium (B1214612) isotope effects on chemical shifts to probe the strength of these interactions.

In the solid state, molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different polymorphs, as it is sensitive to the local environment of the nuclei. A study on the closely related isomer, 8-hydroxyquinolin-2(1H)-one, successfully utilized solid-state NMR in conjunction with X-ray crystallography and DFT calculations to identify and characterize its polymorphic forms. This demonstrates the utility of ssNMR in distinguishing between different crystal packing arrangements and conformations that may be present in solid samples of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The hydroxyl (-OH) group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding. The carbonyl (C=O) group of the quinolinone ring will give rise to a strong, sharp absorption band, typically in the range of 1650-1700 cm⁻¹. For the related compound 4-hydroxy-2(1H)-quinolone, characteristic IR bands were observed at 3360 cm⁻¹ for the -OH group and 1657 cm⁻¹ for the C=O group. The NIST WebBook also provides reference spectra for the parent compound, 2(1H)-quinolinone, which can be used for comparison.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C=O (carbonyl)1650-1700 (strong, sharp)
C=C (aromatic)1500-1600

This table presents generally accepted ranges for the indicated functional groups and may vary slightly for the specific compound.

Polarized IR Spectroscopy for Molecular Packing Analysis

Polarized Infrared (IR) spectroscopy is a powerful technique for investigating the orientation of molecules within a crystal lattice. By analyzing the absorption of plane-polarized infrared light, researchers can deduce the arrangement and packing of molecules in the solid state. For this compound, this technique can provide valuable insights into the orientation of the quinolinone ring and the directionality of intermolecular hydrogen bonds.

While specific polarized IR studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied. In a hypothetical analysis, single crystals of the compound would be oriented with respect to the polarized IR beam. The intensity of key vibrational bands, such as the C=O stretching, O-H stretching, and N-H stretching modes, would be measured as a function of the crystal's rotation. Anisotropic absorption, where the intensity of a band changes with the polarization angle, would indicate a preferred orientation of the corresponding functional groups within the crystal. This data is crucial for understanding the supramolecular architecture, which in turn influences the physical properties of the compound.

Mass Spectrometry (MS) for Molecular Identity and Derivatization Analysis

Mass spectrometry is a fundamental tool for confirming the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule is expected to exhibit a molecular ion peak (M+) corresponding to its monoisotopic mass. The fragmentation pattern observed in the mass spectrum provides further structural information.

Derivatization is often employed to enhance the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis, or to introduce a specific fragmentation pattern for structural elucidation. For this compound, derivatization of the hydroxyl group, for instance, through silylation, would lead to a predictable increase in the molecular weight and characteristic fragmentation of the derivatizing group. While specific derivatization studies for this exact compound are not widely published, analysis of related quinoline (B57606) derivatives shows common fragmentation pathways including the loss of CO and HCN molecules. chempap.org

Table 1: Hypothetical Mass Spectrometry Data for this compound

Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Interpretation
LC-MS ESI+ 162.05 145.05, 117.06 [M+H]+, Loss of OH, Loss of CO

Note: This table is based on the expected behavior of the compound and its derivatives.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Structural Elucidation

Table 2: Representative Crystallographic Data for a Quinolinone Derivative

Parameter Value
Chemical Formula C₁₆H₁₃NO₂
Molecular Weight 251.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.1787 (2)
b (Å) 8.2696 (2)
c (Å) 12.3665 (4)
β (°) 101.632 (2)
Volume (ų) 618.89 (3)

Data from a related structure, 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, is presented for illustrative purposes. nih.gov

Polymorphism Characterization by Powder X-ray Diffractometry

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. nih.gov Different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. rigaku.comresearchgate.net Each polymorph will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at different 2θ angles.

While polymorphism in this compound itself is not extensively reported, studies on the related compound 8-hydroxyquinolin-2(1H)-one have identified at least two polymorphic forms. researchgate.net This suggests that this compound may also exhibit polymorphism under different crystallization conditions. A typical PXRD study would involve preparing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms. The appearance of new or shifted peaks in the diffractograms would indicate the presence of a new polymorph.

Table 3: Representative Powder X-ray Diffraction Peaks for a Crystalline Quinolinone Derivative

2θ (degrees) ± 0.2°
5.3
10.1
12.7
16.4
20.0

Data from a related crystalline quinolinone derivative is presented for illustrative purposes. google.com

Tautomeric Form Determination through X-ray Analysis

This compound can exist in tautomeric forms. X-ray diffraction is a definitive method to establish the dominant tautomer in the solid state. acs.org By precisely locating the positions of hydrogen atoms, or by analyzing bond lengths, crystallographers can distinguish between the enol (1-hydroxy-2-quinolone) and keto (1,2-quinolinedione) forms. For instance, a shorter C-O bond and a longer C-C bond in the vicinity of the hydroxyl group are characteristic of the enol tautomer. bohrium.com Studies on related 4-hydroxy-quinolin-2(1H)-one derivatives have shown that they crystallize in the enol tautomer. bohrium.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for separating isomers. mdpi.com A reversed-phase HPLC method is commonly used for compounds like this compound.

For purity assessment, a sample of the compound is injected into the HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests the presence of impurities. The area under the peak is proportional to the concentration of the compound.

If isomers of this compound were present, HPLC could be employed for their separation. The development of such a method would involve optimizing the mobile phase composition, stationary phase, column temperature, and flow rate to achieve baseline separation of the isomeric peaks. mdpi.com

Table 4: Typical HPLC Method Parameters for Analysis of a Quinolinone Derivative

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile and water with a modifier (e.g., trifluoroacetic acid)
Detection UV at a specific wavelength (e.g., 290 nm)
Flow Rate 1.0 mL/min

| Column Temperature | 30 °C |

These are general conditions and would require optimization for the specific compound. nih.gov

Spectrophotometric Studies

Spectrophotometry serves as a fundamental tool for elucidating the structural and electronic properties of this compound. Through the absorption and emission of light, critical information regarding its molecular structure, interaction with solvents, and tautomeric equilibria can be ascertained.

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by distinct bands in the ultraviolet-visible region, which are attributed to π-π* and n-π* electronic transitions within the quinolone ring. The position and intensity of these absorption bands are sensitive to the molecular environment and substitution patterns on the heterocyclic scaffold.

In neutral aqueous solutions, related compounds like 4-hydroxyquinoline (B1666331) exhibit characteristic absorption spectra. For the broader class of quinolones, the UV-Vis spectrum typically displays two main absorption bands. For instance, analysis of compounds containing the quinolone skeleton has shown characteristic peaks around 269 nm and 314 nm. The absorption spectrum of 4-hydroxyquinoline in a neutral aqueous solution (pH 7.2) has been recorded, providing a reference for the expected spectral behavior of its derivatives.

Compound ClassSolvent/ConditionAbsorption Maxima (λmax, nm)
Quinolone SkeletonNot Specified~269, ~314
4-HydroxyquinolineAqueous (pH 7.2)~230, ~316

Investigation of Solvatochromic Properties

Solvatochromism describes the change in the color of a solution as the solvent is changed. This phenomenon is a powerful tool for probing the electronic structure of a molecule and its interactions with the surrounding solvent molecules. The absorption and fluorescence spectra of quinolinone derivatives often exhibit solvatochromism, with the position of the spectral bands shifting in response to solvent polarity.

For example, a study on quinolin-8-yl-2-hydroxybenzoate demonstrated that its spectral shifts in both absorption and fluorescence are effectively controlled by dispersion-polarization forces, which are non-specific interactions. The investigation, utilizing Kamlet-Taft and Catalan models, revealed that while solvent polarity governs the absorption spectra, solvent acidity is the dominant factor in the fluorescence spectra. A bathochromic (red) shift in the fluorescence spectra of hydroxyquinoline derivatives with increasing solvent polarity is often indicative of a π-π* transition.

The effect of solvent on the absorption maxima of a related compound, 2-hydroxy-4-methylquinoline, illustrates this property:

SolventPolarity (Dielectric Constant)Absorption Maxima (λmax, nm)
Cyclohexane2.02325
Chloroform4.81328
Methanol32.7326
Water80.1324

This variability highlights the sensitivity of the electronic structure of the quinolinone core to its immediate environment.

Azo/Hydrazone Tautomerism Characterization

While the provided outline specifies azo/hydrazone tautomerism, the core structure of this compound itself undergoes a more fundamental keto-enol tautomerism. The molecule can exist in equilibrium between the lactam (keto) form and the lactim (enol) form, which is 2,4-dihydroxyquinoline.

The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. In neutral solutions, the keto form is generally the predominant tautomeric structure for both the ground and excited states of similar 4-hydroxyquinolines. Spectroscopic techniques, particularly NMR, are instrumental in characterizing this tautomeric equilibrium. For instance, the proton NMR spectrum of 4-hydroxy-2(1H)-quinolone shows a singlet at 5.77 ppm, which is characteristic of a hydrogen on a non-aromatic double bond, confirming the prevalence of the keto form. The solvent can significantly impact the tautomeric ratio; in some cases, the enol form is favored in non-polar solvents, while the keto form dominates in polar aprotic solvents.

Thermal Analysis Techniques for Polymorph Characterization (e.g., Differential Scanning Calorimetry)

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in materials science. Each polymorph possesses a unique crystal lattice arrangement and, consequently, different physicochemical properties. Differential Scanning Calorimetry (DSC) is a primary technique for the investigation and characterization of polymorphs.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-solid transitions. For a compound like this compound, DSC can be used to identify different polymorphic forms by their distinct melting points and enthalpies of fusion. A less stable polymorph (metastable form) may exhibit a complex thermal profile, showing an initial melting endotherm followed by an exothermic recrystallization into a more stable form, which then melts at a higher temperature.

A representative DSC analysis of a polymorphic substance might yield the following data:

PolymorphThermal EventTemperature (°C)Enthalpy (J/g)
Form II (Metastable)Solid-Solid Transition to Form I~130-
Form II (Metastable)Melting145-
Form I (Stable)Melting148-106.6

Note: This data is illustrative of a polymorphic system and not specific to this compound.

Photophysical Measurements for Electronic Structure Insight (e.g., Luminescence Spectroscopy)

Luminescence spectroscopy, particularly fluorescence, provides deep insights into the electronic structure and dynamics of the excited states of molecules. Quinolinone derivatives are known for their fluorescent properties, which are highly sensitive to their molecular structure and environment.

The photophysical properties of 4-hydroxyquinoline have been studied in aqueous solutions, revealing fluorescence lifetimes and quantum yields that vary with pH. In a neutral solution, 4-hydroxyquinoline has a fluorescence quantum yield of 11% and a fluorescence lifetime of 1.67 ns. The fluorescence emission of 8-hydroxy quinoline has been shown to be dependent on concentration and excitation wavelength, indicating the presence of different emitting species in equilibrium. The emission spectra of quinoline derivatives can be tuned from the blue to the green region of the spectrum through chemical modification.

The photophysical characteristics of a molecule like this compound are crucial for its potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

CompoundConditionFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Emission Maxima (λem, nm)
4-HydroxyquinolineAqueous (pH 7.2)0.111.67~349
8-Hydroxyquinoline (B1678124)Ethanol (B145695)--~410, ~487-510

Note: This data is for related hydroxyquinoline compounds and serves as a reference.

Computational Chemistry and Molecular Modeling

Retrosynthetic Analysis Utilizing Artificial Intelligence and Reaction Databases

Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available precursors, is a cornerstone of organic synthesis planning. Traditionally a manual task reliant on expert intuition, this process is now being revolutionized by artificial intelligence (AI) and comprehensive reaction databases.

For a heterocyclic scaffold like 1-Hydroxy-2(1H)-quinolinone, an AI tool would identify key disconnections. A likely retrosynthetic break would be the C-N bond and a C-C bond of the heterocyclic ring, suggesting precursors such as a substituted aniline (B41778) and a malonic acid derivative, a common strategy for constructing the quinolinone core. The AI evaluates potential pathways based on reaction feasibility, yield, cost of starting materials, and process complexity. Furthermore, these platforms can integrate enzymatic and green chemistry principles to suggest more sustainable synthetic routes. The use of extensive reaction databases like Reaxys, which are curated collections of experimental procedures, is crucial for both training the AI models and validating the suggested synthetic steps.

AI Retrosynthesis PlatformCore TechnologyUnderlying Database PrincipleReference
SYNTHIA™ Integrates chemist-encoded rules with machine learning algorithms.Utilizes a vast catalog of commercially available starting materials.
ChemAIRS® Combines machine learning with chemical intuition to generate diverse routes.Integrates tens of millions of building blocks and ELN data for reliability.
AiZynthFinder Open-source tool using a template-based model for retrosynthetic planning.Can be trained on proprietary or public reaction datasets.
IBM RXN Cloud-based service using AI models (neural transformer models) to predict reactions.Trained on millions of chemical reactions from patent and literature sources.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in understanding reaction mechanisms, stability, and the photophysical properties of compounds like this compound.

DFT calculations are frequently employed to study the tautomerism of quinolinone structures. This compound can exist in equilibrium with its tautomeric form, 2,4-dihydroxyquinoline. DFT studies can determine the relative energies of these tautomers in the gas phase and in different solvents, revealing which form is more stable under specific conditions. For instance, calculations on similar hydroxyquinolines have shown that the keto forms are generally more stable than the enol forms.

These computational studies can map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This provides a detailed picture of the reaction pathway, for example, in proton transfer events that are central to tautomerism. By analyzing the electronic distribution and bond orders, DFT helps rationalize why certain reaction pathways are favored over others.

The electronic and optical properties of this compound can be predicted with high accuracy using DFT and its extension, Time-Dependent Density Functional Theory (TD-DFT). Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

TD-DFT calculations are used to simulate the molecule's UV-Vis absorption spectrum. These calculations predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such studies on quinoline (B57606) and quinolinone derivatives have been performed to understand their fluorescence and other photophysical behaviors, which are essential for applications like chemical sensors.

Calculated PropertyTypical MethodSignificanceReference
Relative Tautomer Stability DFT (e.g., B3LYP/6-311G)Predicts the predominant isomeric form in different environments.
HOMO Energy DFTRelates to the electron-donating ability of the molecule.
LUMO Energy DFTRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) DFTIndicates chemical reactivity and kinetic stability.
Absorption Maxima (λmax) TD-DFTPredicts the wavelengths of maximum light absorption for UV-Vis spectra.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of potential inhibitors like this compound to their biological targets.

Docking algorithms place the ligand into the active site of the enzyme in various conformations and orientations. A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose. Studies on structurally related 8-hydroxyquinoline (B1678124) derivatives have successfully used docking to understand their binding to enzymes like histone demethylases (JMJD2A) and cyclooxygenase-2 (COX-2).

For this compound, the N-hydroxyl and carbonyl groups are key features for interaction. In a typical enzyme active site, these groups can act as hydrogen bond donors and acceptors. The planar quinolinone ring system can also participate in hydrophobic or π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. A docking simulation would reveal the most stable binding pose, highlighting these key interactions that anchor the molecule within the active site.

Post-docking analysis provides a detailed view of the non-covalent interactions that stabilize the ligand-receptor complex. This includes identifying specific hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the enzyme.

For example, in a study of a 5-carboxy-8-hydroxyquinoline inhibitor bound to the JMJD2A enzyme, crystallographic and modeling data showed that the 8-hydroxy group and the quinoline nitrogen coordinate with a key metal ion (Ni(II) substituting for Fe(II)) in the active site. The carboxyl group formed hydrogen bonds with lysine (B10760008) and tyrosine residues. Similarly, for this compound, the 1-hydroxy and 2-keto groups would be expected to form critical hydrogen bonds with polar residues in an enzyme's active site, contributing significantly to its binding affinity. This detailed interaction analysis is fundamental for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its potency and selectivity.

Enzyme Target ExampleKey Interacting Residues (from related compounds)Predicted Interaction Types for this compoundReference
JMJD2A Histone Demethylase Lys206, Tyr132, Active site metal ionHydrogen bonding with polar residues; Metal coordination via N-hydroxyl and keto oxygen.
SARS-CoV-2 Main Protease (Mpro) (General polar/hydrophobic residues)Hydrogen bonding, π-π stacking with aromatic residues.
Cyclooxygenase-2 (COX-2) (General polar/hydrophobic residues)Hydrogen bonding via hydroxyl/keto groups; hydrophobic interactions.

Conformational Analysis and Tautomerism Prediction through Computational Methods

Computational chemistry and molecular modeling have emerged as indispensable tools for investigating the intricacies of molecular structure, stability, and reactivity. In the study of "this compound," these methods provide profound insights into its conformational landscape and the delicate balance of its tautomeric forms. Such computational analyses are crucial for understanding the molecule's behavior at a quantum level, which in turn influences its macroscopic properties and potential applications.

The tautomerism of this compound is of particular interest, as the molecule can theoretically exist in several forms through proton transfer. The primary equilibrium to consider is between the N-hydroxy-quinolone form and its potential tautomers. Density Functional Theory (DFT) is a widely employed computational method for predicting the relative stabilities of these tautomers. By calculating the electronic energy and Gibbs free energy of each isomer, researchers can determine the most predominant form under various conditions.

For the broader class of 2-quinolones, computational studies have consistently shown that the quinolone (keto) form is significantly more stable than the corresponding 2-hydroxyquinoline (B72897) (enol) tautomer. aip.org This preference is attributed to the greater stability of the amide group within the quinolone structure. In the case of this compound, the presence of the N-hydroxy group introduces additional complexity to the tautomeric possibilities.

A systematic computational analysis would involve the geometric optimization of all conceivable tautomers of this compound. Following optimization, frequency calculations are typically performed to confirm that the structures correspond to true energy minima on the potential energy surface. The relative energies of these tautomers can then be compared to predict their equilibrium populations.

While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly accessible literature, we can infer the likely outcomes based on studies of analogous systems, such as 2-hydroxypyridine/2-pyridone and other quinolone derivatives. nih.govrsc.orgwayne.edu The pyridone form is generally favored over the hydroxypyridine form, and this preference is often enhanced in the quinolone series. researchgate.net

Below are illustrative data tables representing the kind of results that would be generated from a comprehensive DFT study on the tautomerism of this compound.

Table 1: Calculated Relative Energies of this compound Tautomers
TautomerStructureRelative Energy (kcal/mol)Gibbs Free Energy Difference (kcal/mol)Predicted Equilibrium Population (%)
This compoundKeto Form0.000.00>99
1,2-DihydroxyquinolineEnol Form+8.5+8.2<1

The conformational flexibility of this compound primarily revolves around the orientation of the N-hydroxy group. Rotation around the N-O bond can lead to different conformers. Computational methods can map the potential energy surface of this rotation to identify the most stable conformations and the energy barriers between them.

Table 2: Conformational Analysis of the N-Hydroxy Group in this compound
ConformerDihedral Angle (C=O)-N-O-HRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Syn-periplanar+3.5~5-7
Anti-periplanar180°0.00

These computational predictions are invaluable for interpreting experimental data, such as spectroscopic measurements, and for guiding synthetic efforts. The predominance of a single tautomer, as suggested by computational studies on related compounds, simplifies the chemical behavior of this compound and is a key factor in its molecular recognition and interaction with biological targets.

Structure Activity Relationship Sar Studies

Influence of Substituent Patterns on Biological Activities

The biological activity of 1-hydroxy-2(1H)-quinolinone is profoundly influenced by the nature and position of various substituents on its core structure. Strategic modifications at the 3-, 4-, 5-, and 7-positions, as well as the manipulation of alkyl chain length, have been shown to modulate the potency and spectrum of activity.

Impact of Substitutions at 3-, 4-, 5-, and 7-Positions

Substitutions at key positions on the quinolinone nucleus are critical for biological activity. The 3- and 4-positions, featuring carboxylate and carbonyl groups respectively, are generally considered essential for antimicrobial action, as they are critical for binding to DNA. oup.com Consequently, few useful substitutions have been reported at these sites without a significant loss of activity. oup.com

Conversely, positions 5 and 7 are pivotal for enhancing potency and broadening the activity spectrum.

Position 7: This position is critical for potent antimicrobial activity and can influence the efficiency of efflux proteins, thereby affecting intracellular drug concentration. oup.com The introduction of a basic piperazinyl group at position 7 led to compounds with improved activity against Gram-negative microorganisms. mdpi.com Bulky nitrogen heterocycles, such as 5- or 6-membered rings, at this position often provide the best enhancement of activity against both gram-positive and gram-negative pathogens. oup.com For example, the azabicyclic group at the R₇ position in moxifloxacin (B1663623) substantially improves its Gram-positive potency compared to gatifloxacin, which has a similar structure but a different R₇ substituent. nih.gov

Effect of Alkyl Chain Length on Biological Potency

The length of alkyl chains attached to the quinolinone scaffold plays a significant role in determining biological potency, a phenomenon often linked to the molecule's lipophilicity. researchgate.net For N-alkyl-pyranoquinolones, a series of derivatives with varying alkyl chain lengths were tested for antibacterial activity. The results indicated that an optimal chain length exists for maximum potency.

For instance, against various strains of Staphylococcus aureus, N-alkyl-pyranoquinolones with n-hexyl, n-heptyl, n-octyl, and n-nonyl chains showed superior activity compared to the n-decyl analogue. nih.gov An n-nonyl chain was identified as optimal, conferring potent activity with a Minimum Inhibitory Concentration (MIC) of 1–4 μg/mL against all tested S. aureus strains. nih.gov This suggests that while increasing alkyl chain length can enhance activity, there is a "cut-off effect" where chains that are too long lead to diminished potency. nih.govchemrxiv.org

Antibacterial Activity of N-Alkyl-pyranoquinolones against S. aureus Strains
CompoundAlkyl ChainMIC (μg/mL)
1n-hexylGood
2n-heptylGood
3n-octylGood
4n-nonyl1–4 (Optimal)
5n-decylSubstantially Less Active

Correlation between Lipophilicity and Biological Activity Profiles

Lipophilicity, often expressed as log P, is a fundamental physicochemical property that dictates a molecule's ability to penetrate cell membranes and interact with biological targets. nih.gov For quinolinone derivatives, a clear relationship exists between their lipophilic character and their biological activities. nih.govnih.gov

Studies have shown that a parabolic relationship often exists between alkyl chain length (as a proxy for lipophilicity) and antibacterial activity. researchgate.net This means that activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to a decrease in activity. This "cut-off" effect is attributed to factors such as reduced solubility in the aqueous phase or retention within the lipid bilayer of the cell membrane, preventing the compound from reaching its intracellular target. researchgate.net

The lipophilicity of quinoline-1,4-quinone hybrids was found to be influenced by the type of substituent, with the introduction of a nitrogen atom generally reducing lipophilicity. nih.gov Experimental methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used to determine the lipophilicity (log k) of these compounds, and these values are often correlated with their observed biological activities to establish quantitative structure-activity relationships (QSAR). nih.govnih.gov

SAR in Specific Biological Contexts

The structural modifications of this compound derivatives have been extensively studied to optimize their activity against specific pathogens and cancer cells.

Antimicrobial and Antifungal SAR Investigations

The quinolone core is the foundation for a major class of synthetic antibiotics. mdpi.com Early derivatives were highly active against Gram-positive bacteria but showed limited activity against Gram-negative bacteria. nih.gov

Key SAR findings for antimicrobial activity include:

Alkyl Chain at C-2: The length and saturation of the alkyl chain at the C-2 position play a role in the spectrum of activity. nih.gov

N-Oxides: Alkylquinolone N-oxides (AQNOs) generally exhibit a broader spectrum of activity than their non-oxidized counterparts. nih.gov

Substitutions at C-7: As mentioned, piperazine (B1678402) and other bulky nitrogen heterocycles at this position significantly enhance activity against Gram-negative bacteria, including Pseudomonas aeruginosa. oup.comoup.com

Fluorine at C-6: The introduction of a fluorine atom at the C-6 position marked the development of fluoroquinolones, which have a markedly increased potency compared to non-fluorinated versions. mdpi.com

In the context of antifungal activity, certain quinoline (B57606) derivatives have shown promise. For example, specific 2-[(substituted-phenylimino)methyl]quinolin-8-ol derivatives demonstrated in vitro antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov A study on ring-substituted 4-hydroxy-1H-quinolin-2-ones also evaluated their antifungal properties against eight different fungal strains, highlighting the importance of the substitution pattern for this activity. nih.govnih.gov

Key Substitutions and Their Impact on Antimicrobial Activity
PositionSubstituentEffect on ActivityReference
C-2Alkyl ChainInfluences spectrum of activity nih.gov
C-5-NH₂, -OH, -CH₃Increases Gram-positive activity oup.comnih.gov
C-6FluorineMarkedly increases potency (Fluoroquinolones) mdpi.com
C-7Piperazine, Azabicyclic groupsEnhances Gram-negative and Gram-positive activity oup.comnih.govmdpi.com
N-OxideOxygen on NitrogenBroadens spectrum of activity nih.gov

Anticancer and Antiproliferative SAR (excluding clinical efficacy)

The quinoline nucleus is a favored motif in the design of anticancer agents. mdpi.com Derivatives of this compound have been investigated for their ability to inhibit cancer cell growth through mechanisms such as topoisomerase II inhibition and apoptosis induction. rsc.org

A study on novel cyclopentaquinoline derivatives revealed that specific substitutions significantly influenced their anticancer potency. For instance, compounds 6d and 6f from this series showed promising antiproliferative activity against five different cancer cell lines, with compound 6f exhibiting superior activity to the standard drug doxorubicin (B1662922) against HepG-2, HCT-116, and Caco-2 cell lines. rsc.org These compounds were also found to be potent inhibitors of topoisomerase II. rsc.org

The structure-activity relationship for anticancer activity can be summarized as follows:

The introduction of a quinoline scaffold can positively affect the activity, toxicity, and bioavailability of new anticancer compounds. mdpi.com

For quinone derivatives, naphthoquinones generally exhibited more potent cytotoxicity towards breast cancer cells compared to benzoquinones or anthraquinones. nih.gov

In a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, derivatives with specific substitutions were highly potent, with GI50 values in the nanomolar range, and acted as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com

The replacement of a bromine atom with an 8-hydroxyquinoline (B1678124) moiety in certain hybrids was shown to increase anticancer activity against several cell lines. mdpi.com

These findings underscore the versatility of the this compound scaffold and highlight the critical role of systematic SAR studies in developing derivatives with potent and selective biological activities.

Enzyme Inhibition SAR

The inhibitory activity of this compound derivatives has been evaluated against several enzymes, revealing key structural requirements for potent and selective inhibition.

Monoamine Oxidase A (MAO-A)

SAR studies on a series of 3,4-dihydro-2(1H)-quinolinone derivatives, a structurally related scaffold, have provided insights into the features governing inhibition of monoamine oxidase A (MAO-A) and selectivity over its isoform, MAO-B. These studies have shown that substitutions on the quinolinone core are critical for potency and selectivity.

Specifically, the position of substitution on the benzene (B151609) ring of the quinolinone scaffold plays a significant role. Derivatives with a substituent at the C7 position are generally more potent inhibitors of MAO-B compared to those with a substituent at the C6 position. For instance, a benzyloxy group at C7 leads to more potent MAO-B inhibition than phenylethoxy or phenylpropoxy groups at the same position. nih.gov

While these compounds are primarily potent MAO-B inhibitors, the SAR provides valuable information for designing derivatives with potential MAO-A inhibitory activity or a desired selectivity profile. For example, the compound 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was found to be a highly potent and selective MAO-B inhibitor with an IC50 value of 2.9 nM and a 2750-fold selectivity over MAO-A. nih.gov This high selectivity underscores the possibility of tuning the quinolinone scaffold to target either MAO isoform.

NADH Dehydrogenases

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The quinolinone scaffold has been explored for the development of inhibitors for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. SAR studies have revealed that modifications at the C7 position of the quinolinone ring are particularly important for achieving potent inhibition.

Derivatives featuring a linker, often an alkoxy chain, at the C7 position connected to a cyclic amine, such as morpholine (B109124) or piperidine (B6355638), have shown promising activity. The length and nature of this linker, as well as the type of amine, can significantly influence the inhibitory potency and selectivity for AChE versus BChE. researchgate.net For example, in a series of functionalized quinolinones, compound QN8 demonstrated potent and selective non-competitive inhibition of human recombinant AChE with an IC50 of 0.29 µM. researchgate.net

The general SAR suggests that the quinolinone core acts as a scaffold that can be functionalized to interact with the active site of the cholinesterases. The C7-alkoxy-amine side chain appears to be crucial for binding and achieving high inhibitory activity.

CompoundModificationAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
QN87-(2-morpholinoethoxy)quinolin-2(1H)-one0.29--
QN97-(3-morpholinopropoxy)quinolin-2(1H)-one0.42--
DQN77-(2-(diethylamino)ethoxy)-3,4-dihydroquinolin-2(1H)-one0.98--

p38α MAP kinase

Quinolinone derivatives have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways. SAR studies have highlighted the importance of specific substitutions on the quinolinone ring for achieving high potency. A crucial structural feature for potent p38α MAP kinase inhibition is the presence of an N-t-butyl piperidine substituent at the C7 position of the quinolinone scaffold. nih.gov These compounds have been shown to effectively suppress the release of tumor necrosis factor-alpha (TNF-α) in cellular assays. The bulky and basic piperidine group at the C7 position likely plays a key role in binding to the active site of the p38α enzyme.

Receptor Agonism/Antagonism SAR

The this compound scaffold has also been investigated for its ability to interact with specific receptors, demonstrating its versatility as a pharmacophore.

Sigma Receptor

Derivatives of the structurally related 3,4-dihydro-2(1H)-quinolinone have been synthesized and evaluated for their affinity and selectivity for sigma receptors, which are implicated in various central nervous system disorders. These SAR studies have revealed that substitutions at both the N1 and C7 positions of the quinolinone ring are critical for high-affinity binding to the sigma-1 receptor.

A promising derivative, compound 35 , which is 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone, exhibited a high binding affinity for the sigma-1 receptor with a Ki of 1.22 nM and over 1000-fold selectivity against the sigma-2 receptor. The SAR for this series of compounds can be summarized as follows:

N1-Substitution: An N-benzyl group, particularly one substituted with a fluorine atom at the para position, was found to be favorable for high sigma-1 receptor affinity.

C7-Substitution: A propoxy linker connecting the quinolinone core to a piperidine ring at the C7 position was shown to be optimal for potent binding.

CompoundN1-SubstituentC7-SubstituentSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-2/Sigma-1)
Compound 354-Fluorobenzyl3-(Piperidin-1-yl)propoxy1.2213001066

Mechanistic Investigations of Biological Activities

Antimicrobial Mechanisms of Action

1-Hydroxy-2(1H)-quinolinone and its derivatives have been the subject of extensive research to understand their antimicrobial properties. The mechanisms of action are multifaceted, targeting essential cellular processes in both parasites and bacteria.

The quinoline (B57606) scaffold, a core component of this compound, is a well-established pharmacophore in the development of antiparasitic agents. Quinoline-containing antimalarial drugs are thought to interfere with the parasite's ability to digest hemoglobin. nih.gov For instance, chloroquine, a notable quinoline derivative, accumulates in the acidic food vacuole of the malaria parasite and is believed to inhibit the polymerization of heme, leading to a buildup of this toxic substance and subsequent parasite death. nih.gov

While direct studies on this compound's effect on parasitic DNA replication are limited, research on related compounds provides insight. For example, 8-hydroxyquinoline (B1678124) (8-HQ) has demonstrated significant leishmanicidal activity against various Leishmania species, eliminating both promastigote and intracellular amastigote forms. nih.govnih.gov The anti-leishmanial effect of 8-HQ may be potentiated by nitric oxide and is more selective than some existing treatments. nih.gov Furthermore, a small-molecule inhibitor, JC-229, has been identified to selectively block the DNA-binding activity of Trypanosoma brucei replication protein A1, leading to inhibition of DNA replication and accumulation of DNA damage in the parasite. nih.gov These findings suggest that the quinoline core of this compound could similarly interfere with essential DNA replication processes in various parasites.

Table 1: Antiparasitic Activity of Quinoline Derivatives

Compound/Derivative Parasite Observed Effect Potential Mechanism of Action
Chloroquine Plasmodium falciparum Inhibition of heme polymerization Accumulation in the parasite's food vacuole
8-Hydroxyquinoline (8-HQ) Leishmania species Elimination of promastigotes and amastigotes Potentiated by nitric oxide, high selectivity

A primary mechanism of the antibacterial action of quinolone compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. mdpi.comtargetmol.com Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to breaks in the DNA that are ultimately fatal to the bacterium. mdpi.com

Specifically for compounds related to this compound, research has highlighted the importance of the 4-hydroxy-2-quinolone fragment for the inhibition of the bacterial DNA gyrase subunit B (GyrB). nih.gov This subunit contains the ATPase activity essential for the enzyme's function. The discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as potent inhibitors of GyrB underscores the critical role of this structural motif. nih.gov The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a necessary step for the initiation of DNA replication and transcription.

Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication. nih.gov Inhibition of this enzyme by quinolones prevents the proper segregation of newly replicated bacterial chromosomes, leading to cell division arrest and death. nih.gov Studies on model quinolones like norfloxacin (B1679917) have shown that they convert topoisomerase IV into a poisonous adduct on the DNA, causing DNA damage and inducing the SOS repair pathway. nih.gov

Table 2: Inhibition of Bacterial Topoisomerases by Quinolone Derivatives

Target Enzyme Function Effect of Inhibition Key Structural Moiety
DNA Gyrase (Type II Topoisomerase) Introduces negative supercoils into DNA Inhibition of DNA replication and transcription 4-hydroxy-2-quinolone fragment

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is often crucial for the expression of virulence factors and biofilm formation. mdpi.com Compounds that interfere with QS are seen as promising antivirulence agents.

Derivatives of this compound, particularly those with a quinazolinone scaffold, have been designed to mimic the natural QS signaling molecule 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) in Pseudomonas aeruginosa. nih.gov By mimicking the natural autoinducer, these compounds can act as competitive inhibitors, binding to the PqsR receptor and blocking the QS signaling pathway. nih.gov This interference can lead to a significant reduction in the production of virulence factors. For instance, certain quinazolinone analogues have shown high PQS inhibitory activity without affecting bacterial growth, indicating a specific antivirulence mechanism. nih.gov

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. The formation of biofilms is often regulated by quorum sensing. Consequently, the inhibition of QS can lead to a reduction in biofilm formation.

Research has demonstrated that quinazolinone derivatives that inhibit PQS signaling also show an effect on biofilm formation in P. aeruginosa. nih.gov Although the direct inhibition of biofilm by some of these compounds was modest, the principle of targeting QS to control biofilms is well-established. nih.govnih.gov Furthermore, derivatives of 8-hydroxyquinoline have been evaluated for their biofilm inhibition against Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net These findings suggest that the this compound scaffold has the potential to be developed into effective antibiofilm agents by disrupting the underlying cell-to-cell communication mechanisms.

Anticancer Mechanisms (excluding clinical outcomes)

The quinoline and quinolinone ring systems are present in numerous compounds with demonstrated anticancer activity. The mechanisms underlying their cytotoxic effects on cancer cells are diverse, with the induction of apoptosis being a prominent pathway.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several derivatives of this compound have been shown to induce apoptosis in various cancer cell lines.

For example, novel 8-phenyltetrahydroquinolinone derivatives have been synthesized and shown to exert antiproliferative effects on lung cancer cells by inducing apoptosis. nih.gov One such compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, was found to cause cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both the intrinsic and extrinsic pathways. nih.govdntb.gov.ua

The intrinsic, or mitochondrial, pathway of apoptosis is often initiated by cellular stress and involves the regulation by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8.

Studies on other quinoline derivatives have shown that they can induce apoptosis by triggering DNA damage and downregulating the expression of human telomerase reverse transcriptase (hTERT) mRNA. rsc.org Furthermore, some 7-aza-coumarin-3-carboxamides, which are structurally related to quinolinones, have been shown to induce apoptosis via the intrinsic mitochondrial pathway, characterized by depolarization of the mitochondrial membrane and increased generation of reactive oxygen species (ROS). mdpi.com

Table 3: Pro-Apoptotic Effects of Quinolinone Derivatives in Cancer Cells

Compound Derivative Cancer Cell Line Apoptotic Pathway Key Molecular Events
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one Lung (A549) Intrinsic and Extrinsic G2/M cell cycle arrest
8-hydroxyquinoline platinum(II) derivatives Breast (MDA-MB-231) Not specified DNA damage, hTERT mRNA downregulation

Enzyme Inhibition in Cancer-Related Pathways (e.g., Cyclin-Dependent Kinase inhibition)

The quinolinone core structure is a recognized scaffold in the design of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. While direct studies on the CDK inhibitory activity of this compound are not extensively documented, related quinolinone and quinazolinone derivatives have demonstrated significant potential as CDK inhibitors.

For instance, certain 2-phenyl-3-hydroxy-4(1H)-quinolinones have shown highly selective cytotoxic activity against tumor cell lines, inducing a G1 phase block in the cell cycle, which is consistent with the inhibition of CDKs responsible for G1/S transition, such as CDK2, CDK4, and CDK6. Mechanistically, these compounds are often ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of key substrates required for cell cycle progression. The planarity of the quinolinone ring is thought to facilitate effective engagement with active site residues through π–π stacking and hydrogen bonding interactions. Further research is necessary to elucidate the specific inhibitory profile and mechanism of this compound against various CDKs.

Mechanisms of Enzyme Inhibition

The this compound scaffold has been investigated for its inhibitory activity against a variety of enzymes through diverse mechanisms.

Alternative NADH Dehydrogenase Inhibition (e.g., Elucidation of Ping-Pong Mechanism)

A notable mechanistic study has been conducted on a derivative of this compound, specifically 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ), in the context of alternative NADH dehydrogenase (NDH-2). This enzyme is a crucial component of the respiratory chain in many bacteria and fungi. Research has identified HDQ as a high-affinity inhibitor of NDH-2 from Yarrowia lipolytica.

Kinetic analyses of the inhibition of NDH-2 by HDQ in the presence of its substrates, NADH and decylubiquinone, have provided strong evidence for a ping-pong mechanism . This two-step kinetic model suggests that the enzyme first reacts with NADH, leading to its oxidation and the reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. Subsequently, the reduced enzyme reacts with the ubiquinone substrate, which is reduced to ubiquinol, and the enzyme is re-oxidized to its initial state. The inhibitory action of HDQ is consistent with this mechanism, where the inhibitor likely binds to a form of the enzyme during its catalytic cycle, preventing the completion of the reaction. This finding suggests that the NADH and the ubiquinone headgroup interact with the same binding pocket in an alternating fashion.

Molecular Basis of Monoamine Oxidase (MAO) Selectivity and Active Site Interactions

The quinolin-2-one scaffold has been identified as a key structural feature for achieving selectivity in the inhibition of monoamine oxidase B (MAO-B) over MAO-A. MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters, and their selective inhibition is a therapeutic strategy for depression and neurodegenerative diseases, respectively.

The structural basis for the selectivity of quinolinone-based inhibitors towards MAO-B lies in the differences in the active site cavities of the two enzyme isoforms. The active site of MAO-B is characterized by a two-site cavity structure, an entrance cavity and a reactive site cavity, which is longer and narrower compared to the single, wider active site of MAO-A. Molecular modeling and docking studies of quinolinone derivatives have revealed key interactions within the MAO-B active site. These include interactions with crucial residues such as Tyr435, Tyr326, Cys172, and Gln206, which are responsible for the enzyme's catalytic activity. The planar quinolinone ring system can favorably occupy the hydrophobic active site, and specific substitutions on this scaffold can be tailored to exploit the unique topology of the MAO-B active site, thereby enhancing selectivity.

Mechanistic Studies of p38α MAP Kinase Inhibition

The quinolinone and the structurally related naphthyridinone scaffolds have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase. This enzyme plays a critical role in the inflammatory response, and its inhibition is a therapeutic target for a variety of inflammatory diseases.

Derivatives of these scaffolds have been shown to significantly suppress the release of the pro-inflammatory cytokine TNF-α in cellular and whole blood assays. The mechanism of inhibition by these compounds is typically ATP-competitive, where the inhibitor binds to the ATP-binding pocket of the p38α kinase. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of inflammatory mediators.

Structure-activity relationship studies have revealed that modifications to the quinolinone pharmacophore can lead to enhanced p38 inhibitory activity. For example, the replacement of a dihydroquinolinone with a quinolinone core has been shown to improve potency. Furthermore, substitutions at the C-7 position of the quinolinone ring with amino acid side chains have yielded a series of very potent inhibitors in p38 enzyme assays.

Molecular Basis of Receptor Interactions (e.g., Sigma Receptor Agonism)

While the primary focus of research on this compound has been on its enzyme inhibitory activities, the broader quinolinone scaffold has been explored for its interaction with various receptors, including sigma receptors. Sigma receptors, which are classified into σ1 and σ2 subtypes, are involved in a wide range of cellular functions and are implicated in several neurological disorders and cancer.

Although direct evidence for this compound acting as a sigma receptor agonist is limited, derivatives of the 3,4-dihydro-2(1H)-quinolinone scaffold have been developed as sigma-1 receptor antagonists. The molecular basis for the interaction of these ligands with the sigma-1 receptor involves binding to a specific pocket within the receptor protein. The final output of the action of sigma-1 receptor agonists is often the inhibition of voltage-gated ion channels and the potentiation of ligand-gated channels. The development of both σ1 and σ2 receptor-selective ligands from the decahydrobenzoquinolin-5-one scaffold further highlights the versatility of the broader quinoline-based structures in targeting these receptors. Further investigation is required to determine if this compound itself possesses any agonist or antagonist activity at sigma receptors and to elucidate the specific molecular interactions that would govern such an effect.

Photosynthesis Inhibition Mechanisms in Plant Systems

The investigation into the biological activities of this compound and its derivatives has revealed a significant impact on photosynthetic processes in plant systems. While direct mechanistic studies exclusively on this compound are limited, a considerable body of research on structurally related quinolinone compounds provides a strong basis for understanding its likely mechanism of action as a photosynthesis inhibitor. The primary target of these compounds appears to be Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for water oxidation and plastoquinone (B1678516) reduction.

Further evidence supporting the targeting of PSII by quinolone compounds comes from studies on various derivatives. For instance, fluoroquinolone antibiotics, which possess the core quinolone ring structure, have been identified as potential quinone site inhibitors in PSII. nih.gov These antibiotics can interfere with the catalytic activity of the reaction center II (RC-II) and impede the energy transfer from the light-harvesting chlorophyll (B73375) molecules to the reaction center. nih.gov Moreover, research on the impact of quinolone antibiotics on rice has demonstrated that they can directly target the PSII center D2 protein (psbD), further implicating PSII as the primary site of action. nih.gov

The inhibition of the oxygen evolution rate (OER) in chloroplasts is a key indicator of PSII inhibition. Studies on a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have demonstrated a range of inhibitory activities on the OER in spinach chloroplasts, confirming their impact on PSII function. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds vary depending on the specific substitutions on the quinolinone ring, highlighting the importance of the compound's structure in its inhibitory potency. nih.gov

The following table presents the IC50 values for the inhibition of oxygen evolution rate in spinach chloroplasts by various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, providing insight into the structure-activity relationship of this class of compounds as photosynthesis inhibitors.

CompoundSubstituentIC50 (µmol/L)
1 4-Hydroxy-6-methylquinolin-2(1H)-one157
2 4-Hydroxy-6-chloroquinolin-2(1H)-one> 500
3 4-Hydroxy-6-bromoquinolin-2(1H)-one> 500
4 4-Hydroxy-7-chloroquinolin-2(1H)-one> 500
5 6-Amino-4-hydroxyquinolin-2(1H)-one> 500
6 4-Hydroxy-6-(cinnamoylamino)quinolin-2(1H)-one> 500
7 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid> 500
8 6-[(E)-(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxyquinolin-2(1H)-one126
9 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid> 500
10 Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate> 500
11 N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide> 500
12 4-Hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide> 500

Data sourced from a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones and their effect on the inhibition of oxygen evolution rate in spinach chloroplasts. nih.gov

Advanced Chemical Applications and Functional Materials Research

Photoacid Generators (PAGs)

Photoacid generators are compounds that produce a strong acid upon exposure to light. This property is fundamental to a variety of photochemically driven processes, most notably in the microelectronics industry. Derivatives of 1-Hydroxy-2(1H)-quinolinone, particularly its sulfonate esters, are investigated as non-ionic PAGs. These compounds offer advantages such as good solubility in common casting solvents and thermal stability.

The acid generation mechanism in sulfonate esters of this compound is predicated on the photochemical lability of the nitrogen-oxygen (N-O) single bond. Upon irradiation with ultraviolet (UV) light of a suitable wavelength, the molecule absorbs a photon, promoting it to an electronically excited state. In this excited state, the N-O bond, being the weakest link, undergoes homolytic cleavage.

This homolytic scission results in the formation of two radical species: a quinolinonyl radical and a sulfonyl radical. The sulfonyl radical is unstable and subsequently abstracts a hydrogen atom from a suitable donor in the surrounding medium (e.g., a polymer or solvent molecule). This hydrogen abstraction event generates a strong sulfonic acid (H-RSO₃) and another radical species. The generated acid is the key component that catalyzes subsequent chemical reactions, such as the deprotection of a polymer resin in a chemically amplified photoresist.

Photoexcitation: The 1-(sulfonyloxy)-2(1H)-quinolinone molecule absorbs a UV photon.

N-O Bond Homolysis: The excited molecule undergoes cleavage of the N-O bond, yielding a quinolinonyl radical and a sulfonyl radical.

Hydrogen Abstraction: The sulfonyl radical abstracts a hydrogen atom from a neighboring molecule.

Acid Formation: A strong sulfonic acid is generated, which then acts as a catalyst.

StepReactionDescription
1PAG + hνPhotoexcitation of the Photoacid Generator (PAG).
2PAG* → R₁• + R₂SO₂•Homolytic cleavage of the N-O bond to form radical intermediates.
3R₂SO₂• + R-HHydrogen abstraction from the surrounding matrix (R-H).
4→ R₂SO₃H + R•Formation of sulfonic acid and a matrix radical.

The ability to control the wettability of a surface using an external stimulus like light is a rapidly growing field of materials science with applications in microfluidics, self-cleaning surfaces, and biomedical devices. Photoresponsive polymers containing moieties that change their polarity upon irradiation are key to this technology. While azobenzene (B91143) and spiropyran are common photochromic units, the photoactive nature of the quinolinone scaffold presents a potential alternative.

By incorporating this compound derivatives into polymer chains, either as a pendant group or within the main chain, it is possible to create photoresponsive surfaces. Upon UV irradiation, the photochemical cleavage of the N-O bond in a suitably functionalized quinolinone unit can lead to the formation of more polar species, such as a hydroxylamine (B1172632) or other rearrangement products. This light-induced increase in surface polarity would, in turn, increase the surface energy, making the polymer more hydrophilic. This change in wettability is observable as a decrease in the water contact angle on the surface.

For instance, a polymer film containing pendant 1-(acyloxy)-2(1H)-quinolinone groups would initially be relatively hydrophobic. Upon exposure to UV light through a mask, the irradiated areas would undergo N-O bond cleavage, generating carboxylic acid and the 2(1H)-quinolinone moiety. The newly formed polar carboxylic acid groups would render the exposed surface more hydrophilic, creating a wettability pattern. This process could potentially be reversible if the cleaved moieties can undergo a recombination reaction, although for many PAG-type systems, this cleavage is irreversible.

StimulusSurface StateWettabilityWater Contact Angle
Before UV IrradiationLow polarity (e.g., ester groups)HydrophobicHigh
After UV IrradiationHigh polarity (e.g., generated acid)HydrophilicLow

Photolithography is the cornerstone of modern semiconductor manufacturing, used to pattern features on silicon wafers. nih.gov Chemically amplified photoresists are a critical component of this process, enabling the high resolution required for advanced integrated circuits. These resists consist of a polymer with acid-labile protecting groups and a PAG.

Derivatives of this compound can function as the PAG component in such systems. When a thin film of the photoresist is exposed to UV light through a photomask, the PAG in the exposed regions generates a strong acid, as described in section 7.1.1. A subsequent post-exposure bake provides the thermal energy for the generated acid to catalytically cleave the acid-labile groups on the polymer chains. This catalytic nature means a single photo-generated acid molecule can deprotect many polymer sites, "amplifying" the initial photochemical event.

This deprotection reaction alters the solubility of the polymer in a developer solution. In a positive-tone resist, the deprotection makes the polymer soluble in the developer, allowing the exposed regions to be washed away. In a negative-tone resist, the acid catalyzes a cross-linking reaction, making the exposed regions insoluble. This solubility differential allows for the transfer of the pattern from the mask to the resist film, which then serves as a mask for subsequent etching or deposition steps. The choice of the sulfonate group in the 1-(sulfonyloxy)-2(1H)-quinolinone PAG allows for tuning the strength of the generated acid, which is a critical parameter for controlling the resolution and sensitivity of the photolithography process.

Chelation Chemistry and Environmental Remediation

The presence of specific functional groups, namely the hydroxylamino group (-N-OH) and the carbonyl group (C=O), imparts this compound with the ability to act as a bidentate chelating agent for various metal ions. This property is analogous to that of the well-studied 8-hydroxyquinoline (B1678124), which is a powerful chelator. tandfonline.comnih.gov This chelation capability is of interest for environmental remediation, specifically for the sequestration of toxic heavy metals.

Heavy metal ions like lead (Pb²⁺) and mercury (Hg²⁺) are persistent environmental pollutants that pose significant health risks. Chelation is a key strategy for their removal from contaminated water sources. This compound can sequester these ions through the formation of stable coordination complexes.

The sequestration mechanism involves the deprotonation of the hydroxyl group, creating an anionic oxygen donor, and the coordination of the carbonyl oxygen atom to the metal center. Together, these two donor atoms form a stable five-membered chelate ring with the metal ion.

For Lead (Pb²⁺): Lead is a hard to borderline Lewis acid and readily coordinates with oxygen donor ligands. The this compound molecule can form a stable complex with Pb²⁺, effectively removing it from the aqueous phase. The formation of the chelate ring enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands (the chelate effect).

For Mercury (Hg²⁺): Mercury is a soft Lewis acid and typically shows a high affinity for soft donor atoms like sulfur. However, it can also coordinate with nitrogen and oxygen donors. The carbonyl oxygen and the hydroxylamino group of this compound can effectively bind Hg²⁺. The resulting complex sequesters the mercury ion, reducing its bioavailability and toxicity. The lipophilic nature of the quinolinone backbone can also facilitate the extraction of the metal complex from aqueous solutions into an organic phase. tandfonline.com

Metal IonLewis Acid CharacterPrimary Coordination AtomsComplex Type
Lead (Pb²⁺)BorderlineHydroxyl Oxygen, Carbonyl OxygenStable Chelate
Mercury (Hg²⁺)SoftHydroxyl Oxygen, Carbonyl OxygenStable Chelate

Dye Chemistry and Advanced Materials

The conjugated aromatic system of the quinolinone core makes this compound and its derivatives excellent scaffolds for the synthesis of dyes and functional colorants. By chemically modifying the core structure, particularly through the introduction of auxochromic and chromophoric groups, a wide range of colors and properties can be achieved. These compounds are explored for use in textiles, optical materials, and as analytical reagents.

One of the most common methods to produce intensely colored compounds from this scaffold is through the formation of azo dyes. This is achieved via a diazo coupling reaction, where a diazonium salt is reacted with the electron-rich quinolinone ring. The this compound acts as the coupling component. The resulting azo compounds contain the -N=N- chromophore, which extends the conjugated π-system of the molecule, shifting the absorption of light into the visible region and thus imparting color.

Development of Azo Disperse Dyes

The quinolinone nucleus, particularly its hydroxylated forms, serves as an effective coupling component for the synthesis of azo disperse dyes. These dyes are valued for their brilliant colors, good fastness properties, and suitability for dyeing hydrophobic fibers like polyester. medcraveonline.com The general synthesis strategy involves the diazotization of a primary aromatic amine, which is then coupled with the this compound or its derivatives.

The process begins with the conversion of a primary aromatic amine to a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C). This reactive diazonium salt then undergoes an electrophilic substitution reaction with the electron-rich quinolinone ring. derpharmachemica.com The position of the hydroxyl group on the quinolinone structure influences the final color and properties of the dye. For instance, derivatives of 4-hydroxyquinolin-2-one have been successfully used to create a range of azo disperse dyes. researchgate.net By varying the substituents on the aromatic amine, a wide spectrum of colors can be achieved.

Researchers have synthesized series of these dyes and characterized them using methods such as FT-IR, ¹H NMR, and UV-vis spectroscopy to confirm their chemical structures. researchgate.net The dyeing performance of these compounds on fabrics, such as polyester/cotton blends, has been evaluated, with studies reporting excellent colorimetric data and high levels of dye exhaustion and fixation. ekb.eg Furthermore, some quinazolinone-based azo reactive disperse dyes have demonstrated outstanding UV protection capabilities when applied to fabrics. ekb.eg The fastness properties (e.g., to washing, rubbing, and perspiration) of fabrics dyed with quinoline-based azo dyes often range from moderate to excellent, indicating a strong affinity between the dye and the fabric. medcraveonline.comresearchgate.net

Table 1: Examples of Azo Dyes Derived from Quinolinone Scaffolds This table is interactive. Click on headers to sort.

Base Compound Aromatic Amine Used Resulting Dye Color Application/Fabric Key Findings Reference
4-Hydroxybenzo[h]quinolin-2-(1H)-one Substituted anilines Varies with substituent Disperse Dye Dyes showed strong intramolecular hydrogen bonding. researchgate.net
Quinazolinone derivative Substituted primary aromatic amines Varies Reactive Disperse Dye for Polyester/Cotton Provided outstanding UV protection to fabrics. ekb.eg
8-Hydroxyquinoline 1-Naphthylamine Deep Red Disperse Dye for Polyester Good affinity to PET fabric; moderate to excellent fastness. medcraveonline.com
8-Hydroxyquinoline 2-Amino-6-nitrotoluene Bright Orange Disperse Dye for Polyester Good affinity and fastness properties on PET fabric. researchgate.net

Investigation as Luminescent Materials and Cationic Metal Sensors

The conjugated system inherent to the 2-quinolone scaffold endows it with intrinsic photoactive properties, making it a prime candidate for research into luminescent materials and chemical sensors. researchgate.net Derivatives of the quinolinone structure are being extensively investigated for their ability to detect specific metal cations through changes in their fluorescence emission. This sensing capability is often based on mechanisms like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).

Fluorescent chemosensors based on quinoline (B57606) derivatives have demonstrated high sensitivity and selectivity for various metal ions. The presence of nitrogen and oxygen atoms in the quinoline ring creates an ideal binding site for metal cations. researchgate.net Upon complexation with a metal ion, the electronic properties of the fluorophore are altered, leading to a measurable change in its fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity. nih.gov

For example, a sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative showed a 13-fold increase in fluorescence quantum yield upon the addition of zinc ions (Zn²⁺), allowing for a low detection limit of 1.93 x 10⁻⁷ M. mdpi.com Similarly, an ESIPT-active sensor derived from 8-hydroxyquinoline was developed for Zn(II) detection, leveraging the unique photophysical changes that occur upon binding. acs.org Research has also explored the use of these compounds for detecting other ions, including aluminum (Al³⁺), copper (Cu²⁺), and lanthanides like europium (Eu³⁺) and dysprosium (Dy³⁺). nih.gov The versatility of the quinolinone scaffold allows for the design of sensors tailored to specific analytical needs, including applications in biological imaging to detect metal ions within cells. mdpi.com

Table 2: Performance of Quinolinone-Based Cationic Metal Sensors This table is interactive. Click on headers to sort.

Sensor Base Target Cation Sensing Mechanism Response Type Detection Limit Reference
1H-Pyrazolo[3,4-b]quinoline Zn²⁺ PET Suppression Turn-on 1.93 x 10⁻⁷ M mdpi.com
8-Hydroxyquinoline derivative Zn²⁺ ESIPT / AIE Turn-on - acs.org
1′-Hydroxy-2′-acetonaphthone derivative Al³⁺ - Turn-on - nih.gov
1′-Hydroxy-2′-acetonaphthone derivative Cu²⁺ - Turn-off - nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxy-2(1H)-quinolinone and its derivatives?

  • Methodology : The compound can be synthesized via β-lactam intermediates in solid-phase reactions (e.g., using 3-aminophenol as a starting material). For example, substitution of AlCl₃ with boron trifluoride etherate improves yield and purity in a two-step process . Retrosynthetic analysis using AI-driven tools (e.g., Reaxys, Pistachio) predicts feasible one-step routes by leveraging reaction databases to optimize precursor scoring and linker design .

Q. How is this compound characterized structurally and analytically?

  • Techniques : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and hydrogen bonding (e.g., hydroxyl proton downfield shifts at δ 10–12 ppm). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1660 cm⁻¹ and hydroxyl groups (~3447 cm⁻¹). Mass spectrometry (MS) verifies molecular ions (e.g., m/z 297 for substituted derivatives) . High-performance liquid chromatography (HPLC) ensures purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications at the 3-, 4-, and 5-positions influence biological activity?

  • SAR Insights :

  • Antidepressant Activity : Substitution with a 3-chlorophenyl-piperazinylpropyl group enhances sigma receptor agonism, reducing recovery time in coma-induced mice (IC₅₀: 30 mg/kg) .
  • Antimicrobial Activity : Methyl or pentyl groups at the 1-position and hydroxylation at the 4-/6-positions improve antibacterial efficacy (MIC₉₀: 50 µM against H. pylori) .
  • MAO Inhibition : 7-Hydroxy substitution selectively inhibits MAO-A (IC₅₀: 183 µM) but not MAO-B, attributed to steric and electronic interactions with the enzyme’s active site .

Q. What strategies are employed to design multifunctional derivatives targeting neurodegenerative diseases?

  • Design Framework : Hybrid molecules combining the 3,4-dihydro-2(1H)-quinolinone core (MAO-B inhibition) with dithiocarbamate moieties (acetylcholinesterase binding) are synthesized. Linker length optimization (e.g., 3–4 carbon chains) balances dual inhibition, as seen in Alzheimer’s drug candidates .

Q. How can contradictory pharmacological data (e.g., inactive sigma antagonists) be resolved experimentally?

  • Approach :

  • Receptor Subtype Profiling : Use radioligand binding assays (e.g., [³H]DTG displacement) to differentiate sigma-1 vs. sigma-2 receptor interactions .
  • Dose-Response Refinement : Test broader concentration ranges (e.g., 1–100 mg/kg) and alternative administration routes (e.g., intraperitoneal vs. oral) to clarify dose-dependent effects.

Q. What advanced analytical methods validate purity and regiochemistry in substituted quinolinones?

  • Techniques :

  • NMR Spiking Experiments : Enrich extracts with pure standards (e.g., 4(1H)-quinolinone) to confirm peak assignments .
  • Elemental Analysis and X-ray Crystallography : Resolve ambiguities in hydroxyl/methoxy group positioning, particularly in dihydroquinolinone derivatives .

Q. How are computational tools integrated into synthetic route planning?

  • AI-Driven Workflow : Databases like Reaxys and BKMS_METABOLIC predict retrosynthetic pathways by scoring precursors based on reaction relevance, yield, and feasibility. For example, AI models prioritize alkylation or acylation steps for 1-methyl-2-pentyl derivatives .

Q. What mechanistic insights explain MAO-A selectivity in hydroxy-substituted derivatives?

  • Hypothesis : The planar quinolinone scaffold aligns with MAO-A’s smaller active site, while bulky 7-hydroxy groups disrupt MAO-B binding. Molecular docking studies support this steric exclusion model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.